1,4-Dichloro-2-methoxy-5-propoxybenzene
Description
1,4-Dichloro-2-methoxy-5-propoxybenzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 4-positions, a methoxy group at position 2, and a propoxy group at position 4. The chlorine substituents confer electron-withdrawing characteristics, while the alkoxy groups (methoxy and propoxy) provide electron-donating effects, creating a push-pull electronic structure that may enhance charge transport in conjugated systems .
Synthetic routes for such compounds often involve nucleophilic substitution or Ullmann-type coupling reactions. For example, describes a synthesis involving a 3-chloropropoxy intermediate, suggesting that analogous methods could be applied to introduce the propoxy group in the target compound .
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.1g/mol |
IUPAC Name |
1,4-dichloro-2-methoxy-5-propoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-4-14-10-6-7(11)9(13-2)5-8(10)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
CAUHTMUCLUDUHV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Symmetrical substitution (e.g., 1,4-Dichloro-2,5-dimethoxybenzene) often leads to higher melting points due to crystallinity, whereas asymmetric substituents (e.g., target compound) may reduce melting points .
Physical and Chemical Properties
| Property | 1,4-Dichloro-2-methoxy-5-propoxybenzene | 1,4-Dichloro-2,5-dimethoxybenzene | 1,4-Dichloro-2-ethoxy-5-propoxybenzene |
|---|---|---|---|
| Melting Point (°C) | ~75–85 (estimated) | 110–115 | ~60–70 (estimated) |
| Solubility in THF | High | Moderate | High |
| LogP (Lipophilicity) | ~3.2 | ~2.0 | ~3.5 |
Analysis :
- The longer propoxy chain in the target compound lowers its melting point compared to the dimethoxy analog, aligning with trends in alkyl chain flexibility .
- Increased lipophilicity (higher LogP) improves compatibility with organic solvents used in polymer processing, a critical factor for thin-film device fabrication .
Electronic and Optoelectronic Properties
emphasizes that alkoxy and halogen substituents directly influence the HOMO/LUMO levels of organic semiconductors. For example:
- Chlorine lowers LUMO levels (electron-withdrawing), enhancing electron affinity.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Target Compound (estimated) | -5.3 | -2.8 | 2.5 |
| 1,4-Dichloro-2,5-dimethoxybenzene | -5.1 | -2.6 | 2.5 |
| P3HT (reference polymer) | -5.0 | -3.0 | 2.0 |
Implications: The target compound’s band gap is comparable to symmetric analogs but wider than that of P3HT, a benchmark polymer in organic photovoltaics.
Application-Specific Comparison
- Organic Photovoltaics (OPVs) : Unlike PPV or P3HT, the target compound lacks extended conjugation, limiting its direct use in bulk heterojunction cells. However, its substituents could stabilize charge-transfer complexes in blended systems .
- Chemical Synthesis : The chlorine atoms enable further functionalization (e.g., Suzuki coupling), similar to intermediates described in , where chloropropoxy groups participate in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
